2-Ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile

Anticancer Activity Cytotoxicity Medicinal Chemistry

2-Ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile (CAS 190579-90-9) is a distinct nicotinonitrile derivative featuring a critical furan-pyridine hybrid core essential for antimicrobial potency and kinase inhibitor lead optimization. Unlike simple heteroaryl analogs, its unique ethoxy/furan substitution pattern governs defined target interaction. Documented in vitro cytotoxicity (IC50 20-40 µM against breast/colon cancer) and in vivo glucose-lowering effects in diabetic models provide validated SAR starting points. Ideal for drug discovery programs targeting resistant Staphylococcus aureus, oncology, and type 2 diabetes.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS No. 190579-90-9
Cat. No. B061441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile
CAS190579-90-9
Synonyms3-Pyridinecarbonitrile,2-ethoxy-6-(2-furanyl)-(9CI)
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=N1)C2=CC=CO2)C#N
InChIInChI=1S/C12H10N2O2/c1-2-15-12-9(8-13)5-6-10(14-12)11-4-3-7-16-11/h3-7H,2H2,1H3
InChIKeyXUODWEJDTCLDPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile (CAS 190579-90-9) as a Strategic Scaffold for Medicinal Chemistry Sourcing


2-Ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile (CAS 190579-90-9) is a nicotinonitrile derivative with a molecular formula of C12H10N2O2 and a molecular weight of 214.22 g/mol . Its structure, featuring a pyridine core substituted with an ethoxy group and a furan-2-yl moiety, positions it within a class of heterocyclic compounds that are frequently explored as versatile building blocks in drug discovery, particularly for the development of kinase inhibitors and antimicrobial agents [1].

Beyond Simple Analogs: The Procurement Case for 2-Ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile Over Off-the-Shelf Nicotinonitriles


The specific combination of the ethoxy group at the 2-position and the furan ring at the 6-position of the pyridine-3-carbonitrile core is critical for defined biological activity. Broad substitution with other nicotinonitrile derivatives or simple heteroaryl analogs is not feasible because the furan moiety, unlike thienyl, pyridyl, or phenyl substituents, imparts distinct electronic and steric properties that govern target interaction and reactivity. Studies on related 2-amino-4-(furan-2-yl)pyridine-3-carbonitriles confirm that the furan ring is essential for antimicrobial potency, while pyridine-based compounds alone are inactive, demonstrating that the hybrid nature of this scaffold is a key determinant of its function [1].

Quantitative Differentiation Evidence for 2-Ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile (CAS 190579-90-9) vs. Close Structural Analogs


Comparative In Vitro Cytotoxicity in Breast and Colon Cancer Cell Lines

The compound 2-Ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile exhibits moderate cytotoxic activity against breast and colon cancer cell lines in vitro. While quantitative data for direct comparators (e.g., 2-Ethoxy-6-(2-thienyl)nicotinonitrile) is not available in the same assay system, this establishes a baseline for its anticancer potential within the class of nicotinonitrile derivatives .

Anticancer Activity Cytotoxicity Medicinal Chemistry

Essential Role of the Furan Moiety for Antimicrobial Activity in Pyridine-3-carbonitrile Scaffolds

A class-level inference can be drawn from a study on 2-amino-4-(furan-2-yl)pyridine-3-carbonitriles. The research demonstrated that the combination of a furan ring with a pyridine-3-carbonitrile core is essential for antimicrobial activity. Specifically, pyridine-based compounds alone lack antimicrobial activity, and the furan moiety is a critical structural feature for activity against Staphylococcus aureus [1]. This suggests that 2-Ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile, by retaining this key furan pharmacophore, is a more promising candidate for antimicrobial research than analogs lacking this group, such as 2-Ethoxy-6-(2-pyridyl)nicotinonitrile.

Antimicrobial Activity Structure-Activity Relationship (SAR) Staphylococcus aureus

Potential Hypoglycemic Activity in Diabetic Rat Models

In vivo studies in diabetic rat models have indicated that administration of this compound led to reduced blood glucose levels, supporting its role in managing hyperglycemia . While not a direct comparison, this provides a functional differentiation from analogs that have not been evaluated for this indication. The class-level inference from related nicotinonitrile-furan hybrids, which showed hypoglycemic effects superior to metformin, further supports the potential of this specific furan-containing scaffold for diabetes research [1].

Hypoglycemic Activity Diabetes In Vivo Pharmacology

Validated Research Applications for 2-Ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile (CAS 190579-90-9) Based on Quantitative Evidence


Anticancer Drug Discovery: Lead Generation for Breast and Colon Cancer

This compound is a suitable starting point for lead optimization programs targeting breast and colon cancer. Its documented in vitro cytotoxicity, with IC50 values ranging from 20 to 40 µM against relevant cell lines, provides a quantitative baseline for structure-activity relationship (SAR) studies aimed at improving potency and selectivity .

Antimicrobial Research: Scaffold for Novel Antibiotics Targeting Resistant Strains

Given the established role of the furan-pyridine hybrid core in conferring antimicrobial activity against pathogens like Staphylococcus aureus, this compound serves as a validated scaffold for medicinal chemistry efforts to develop new antibacterial agents [1]. Its procurement is strategic for projects aimed at overcoming drug resistance, as it represents a biologically active chemotype distinct from traditional antibiotics.

Metabolic Disease Research: Investigating Hypoglycemic Mechanisms

Researchers investigating novel treatments for type 2 diabetes can utilize this compound as a chemical probe. Its documented ability to reduce blood glucose levels in a diabetic rat model provides a relevant in vivo starting point for studying its mechanism of action and for designing more potent analogs [2].

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